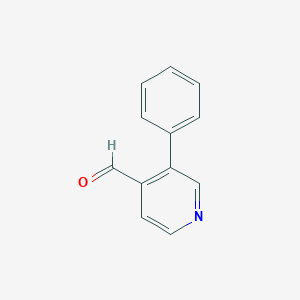

3-Phenylpyridine-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-phenylpyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-11-6-7-13-8-12(11)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGPMFQMCPNBBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CN=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Phenylpyridine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-phenylpyridine-4-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this guide presents a robust, proposed synthetic pathway based on well-established chemical transformations, alongside predicted and expected characterization data derived from analogous compounds.

Introduction

This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted with a phenyl group at the 3-position and a formyl group at the 4-position. This unique arrangement of functional groups makes it an attractive scaffold for the development of novel pharmaceutical agents and functional materials. The pyridine nitrogen offers a site for hydrogen bonding and salt formation, while the phenyl group can engage in pi-stacking interactions. The aldehyde functionality serves as a versatile handle for further chemical modifications, such as the formation of imines, oximes, and other derivatives, enabling the exploration of a diverse chemical space.

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

The most logical and efficient synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The proposed synthesis involves the coupling of a commercially available 3-halopyridine-4-carbaldehyde with phenylboronic acid. 3-Bromopyridine-4-carbaldehyde is a suitable starting material for this transformation.

Signaling Pathway of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is a proposed method and may require optimization.

Materials:

-

3-Bromopyridine-4-carbaldehyde

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine-4-carbaldehyde (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate (0.05 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

As no experimental data for this compound is readily available in the literature, the following sections provide expected and predicted characterization data based on the analysis of its structure and comparison with analogous compounds.

Physical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₂H₉NO |

| Molecular Weight | 183.21 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | Not available |

| Boiling Point | Not available |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region (7.0-9.0 ppm) and a characteristic signal for the aldehyde proton (around 10.0 ppm).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde-H | ~10.1 | s (singlet) |

| Pyridine-H (position 2) | ~8.9 | s (singlet) |

| Pyridine-H (position 6) | ~8.7 | d (doublet) |

| Pyridine-H (position 5) | ~7.6 | d (doublet) |

| Phenyl-H (ortho) | ~7.5 - 7.6 | m (multiplet) |

| Phenyl-H (meta, para) | ~7.3 - 7.5 | m (multiplet) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will show a downfield signal for the carbonyl carbon of the aldehyde and several signals in the aromatic region.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde C=O | ~192 |

| Pyridine C (positions 2, 6) | ~150-155 |

| Pyridine C (position 4) | ~140-145 |

| Pyridine C (position 3) | ~135-140 |

| Phenyl C (ipso) | ~135-140 |

| Phenyl C (ortho, meta, para) | ~128-130 |

| Pyridine C (position 5) | ~122-125 |

IR (Infrared) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the carbonyl group of the aldehyde.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (aldehyde) | ~1700-1710 | Strong |

| C-H (aromatic) | ~3000-3100 | Medium |

| C=C, C=N (aromatic) | ~1400-1600 | Medium-Strong |

| C-H (aldehyde) | ~2720 and ~2820 | Weak (two bands) |

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak. Fragmentation patterns would likely involve the loss of the formyl group.

| Ion | Expected m/z |

| [M]⁺ | 183.07 |

| [M+H]⁺ | 184.08 |

| [M-CHO]⁺ | 154.07 |

Experimental and Characterization Workflow

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide outlines a reliable synthetic strategy for this compound via a Suzuki-Miyaura cross-coupling reaction. While experimental data for this specific compound is not currently available in the public domain, the provided protocol and predicted characterization data serve as a valuable resource for researchers aiming to synthesize and study this molecule. The versatile nature of the aldehyde functionality opens up numerous possibilities for the derivatization of the 3-phenylpyridine scaffold, making it a promising building block for the discovery of new chemical entities with potential applications in drug development and materials science. It is recommended that any synthesis and characterization of this compound be thoroughly documented and published to contribute to the collective knowledge of the scientific community.

Spectroscopic Analysis of 3-Phenylpyridine-4-carbaldehyde: A Technical Overview

For Immediate Release

Shanghai, China – November 2, 2025 – Researchers and professionals in the fields of chemistry and drug development now have access to a concise technical guide on the spectroscopic characteristics of the aromatic heterocyclic compound 3-phenylpyridine-4-carbaldehyde. This document outlines the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound and provides generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The anticipated spectroscopic data for this compound are summarized below. These values are based on established principles of spectroscopy and data from structurally related compounds.

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Aldehyde Proton (CHO): ~10.0 ppm (singlet)Pyridine Ring Protons: H-2: ~8.8 ppm (singlet) H-5: ~7.5 ppm (doublet) H-6: ~8.6 ppm (doublet)Phenyl Ring Protons: ~7.4-7.6 ppm (multiplet) |

| ¹³C NMR | Aldehyde Carbonyl (C=O): ~192 ppmPyridine Ring Carbons: C-2: ~151 ppm C-3: ~138 ppm (substituted) C-4: ~145 ppm (substituted) C-5: ~122 ppm C-6: ~150 ppmPhenyl Ring Carbons: C-1' (ipso): ~135 ppm C-2'/C-6': ~129 ppm C-3'/C-5': ~129 ppm C-4': ~130 ppm |

| IR Spectroscopy | C=O Stretch (Aldehyde): ~1700 cm⁻¹ (strong)C-H Stretch (Aldehyde): ~2820 cm⁻¹ and ~2720 cm⁻¹ (medium, often two bands)C=C and C=N Stretches (Aromatic Rings): ~1600-1400 cm⁻¹ (multiple bands)C-H Bending (Aromatic): ~900-650 cm⁻¹ (characteristic of substitution patterns) |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 183.0684 (for C₁₂H₉NO)[1][M+H]⁺: m/z = 184.0757[1]Common Fragmentation Pattern: Loss of the aldehyde group (-CHO) resulting in a fragment at m/z = 154. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for aromatic aldehydes like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.[2]

-

Data Acquisition:

-

Place the sample (ATR crystal or KBr pellet) in the sample compartment of the FTIR spectrometer.

-

Collect a background spectrum of the empty accessory (or a pure KBr pellet).

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Typically, spectra are recorded from 4000 to 400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method. For a solid sample, this could be through a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is a common method for volatile and thermally stable compounds, while ESI and APCI are softer ionization techniques suitable for a wider range of compounds.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like this compound.

Caption: A flowchart outlining the typical workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Reactivity and Electrophilicity of 3-Phenylpyridine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted reactivity and electrophilicity of 3-phenylpyridine-4-carbaldehyde. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds, namely pyridine-4-carbaldehyde and various 3-substituted pyridines, to project its chemical behavior. The document covers the core chemical properties, expected reactivity in various organic transformations, and potential applications in medicinal chemistry and materials science. All quantitative data is presented in structured tables, and detailed experimental protocols for key reaction types are provided as representative examples. Diagrams illustrating electronic effects and reaction pathways are included to facilitate understanding.

Introduction

This compound is a heterocyclic aromatic aldehyde with a molecular formula of C₁₂H₉NO. Its structure, featuring a phenyl group at the 3-position and a carbaldehyde group at the 4-position of a pyridine ring, suggests a unique combination of electronic and steric properties that influence its reactivity. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde's carbonyl group, coupled with the electronic influence of the phenyl substituent, renders the molecule susceptible to a range of chemical transformations. This guide aims to provide a detailed theoretical framework for understanding and predicting the chemical behavior of this compound, thereby aiding in its application in research and development.

Core Chemical Properties

The chemical properties of this compound are dictated by the interplay of its constituent functional groups.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to an electron-deficient aromatic system. This deactivation makes the ring less susceptible to electrophilic aromatic substitution compared to benzene but more susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[1][2]

-

Carbaldehyde Group: The aldehyde functional group is a strong electron-withdrawing group and a key center of electrophilicity. The carbonyl carbon is highly susceptible to nucleophilic attack.

-

Phenyl Group: The phenyl group at the 3-position is expected to exert a mild electron-withdrawing inductive effect and a resonance effect that can influence the electron density of the pyridine ring. Its steric bulk may also play a role in directing the approach of reagents.

A diagram illustrating the key functional groups and their electronic influence is presented below.

References

Solubility of 3-Phenylpyridine-4-carbaldehyde in Common Organic Solvents: A Technical Assessment of Available Data

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document addresses the solubility of 3-phenylpyridine-4-carbaldehyde in common organic solvents. A comprehensive review of scientific literature and chemical databases was conducted to collate quantitative solubility data and established experimental protocols. The search revealed a significant lack of publicly available experimental data for this specific compound. While information on structurally related molecules is accessible, direct quantitative solubility data for this compound remains unpublished. This guide summarizes the available information and outlines the necessary steps for experimental determination.

Current State of Knowledge: Data Unavailability

Despite a thorough search of scholarly articles, chemical databases, and supplier technical data sheets, no specific quantitative solubility data for this compound in common organic solvents could be retrieved.

Information is available for the related compound 3-phenylpyridine , which is a liquid at room temperature and has a reported solubility in water of 0.46 g/L[1][2]. However, the presence of the carbaldehyde group at the 4-position of the pyridine ring in the target molecule, this compound, is expected to significantly alter its polarity and intermolecular interactions, thus rendering the solubility data for 3-phenylpyridine an unreliable proxy.

Similarly, data exists for other aldehyde-substituted heterocyclic compounds such as 3-phenyl-1H-pyrazole-4-carbaldehyde [3], but the difference in the core heterocyclic ring system prevents direct comparison.

The PubChem entry for this compound provides predicted data, including an estimated XlogP of 1.9, but does not contain experimental solubility values[4].

Recommended Experimental Protocol for Solubility Determination

Given the absence of published data, experimental determination of the solubility of this compound is necessary. A widely accepted and robust method for this purpose is the isothermal equilibrium method . This protocol provides a reliable means to ascertain the solubility of a solid compound in various solvents at a constant temperature.

Materials and Equipment

-

Analyte: this compound (of known purity)

-

Solvents: A range of common organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

-

Experimental Workflow

The general workflow for determining solubility via the isothermal equilibrium method is depicted below.

Figure 1. General workflow for the isothermal equilibrium solubility determination method.

Detailed Steps

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle. Centrifuge the vials to further separate the solid and liquid phases.

-

Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This prevents any undissolved microparticles from being transferred. Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantitative Analysis: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of the compound.

-

Solubility Calculation: Calculate the solubility (S) in g/L or mol/L using the following formula, taking into account the dilution factor:

S = (Concentration of diluted sample) x (Dilution factor)

Conclusion and Future Work

There is a clear gap in the scientific literature regarding the solubility of this compound in common organic solvents. For any research or development activities involving this compound, it is imperative to experimentally determine its solubility profile. The isothermal equilibrium method detailed in this guide provides a robust framework for obtaining this critical physicochemical property. The resulting data will be invaluable for applications in reaction chemistry, purification, formulation development, and quality control.

References

A Technical Guide to the Synthesis of Novel 3-Phenylpyridine-4-Carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel 3-phenylpyridine-4-carbaldehyde derivatives, compounds of significant interest in medicinal chemistry. This document outlines detailed experimental protocols for two primary synthetic strategies: the Suzuki-Miyaura coupling to establish the core phenylpyridine structure and the Vilsmeier-Haack reaction for the introduction of the critical carbaldehyde functionality. Furthermore, this guide summarizes the current understanding of the potential biological activities of these derivatives, offering a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

Introduction

The 3-phenylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The addition of a carbaldehyde group at the 4-position provides a versatile handle for further chemical modifications, allowing for the exploration of a broad chemical space and the optimization of pharmacological properties. This guide details the synthetic pathways to access these valuable building blocks and their derivatives, alongside a discussion of their potential therapeutic applications.

Synthetic Methodologies

The synthesis of this compound can be efficiently achieved through a two-step process. The first key transformation is the formation of the C-C bond between the pyridine and phenyl rings, for which the Suzuki-Miyaura cross-coupling reaction is a highly effective method. The second crucial step is the introduction of the formyl group at the 4-position of the pyridine ring, which can be accomplished using the Vilsmeier-Haack reaction.

Part 1: Synthesis of the 3-Phenylpyridine Core via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. In the context of this synthesis, a substituted bromopyridine is coupled with a phenylboronic acid.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A typical experimental procedure for the Suzuki-Miyaura coupling to form a 3-phenylpyridine derivative is as follows:

| Reagent/Component | Molar Equiv. | Purpose |

| 3-Bromopyridine Derivative | 1.0 | Starting material |

| Phenylboronic Acid | 1.1 - 1.5 | Coupling partner |

| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | 0.01 - 0.05 | Catalyst |

| Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) | 2.0 - 3.0 | Activates boronic acid |

| Solvent (e.g., Toluene, Dioxane, DMF/H₂O) | - | Reaction medium |

Procedure:

-

To a reaction vessel, add the 3-bromopyridine derivative (1.0 eq.), the phenylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

-

Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Add the palladium catalyst (0.01-0.05 eq.) to the degassed mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-phenylpyridine derivative.

Workflow for Suzuki-Miyaura Coupling:

Caption: Workflow for the synthesis of 3-phenylpyridine derivatives via Suzuki-Miyaura coupling.

Part 2: Formylation of the Pyridine Ring via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol: General Procedure for Vilsmeier-Haack Reaction

A general experimental procedure for the formylation of a 3-phenylpyridine derivative is as follows:

| Reagent/Component | Molar Equiv. | Purpose |

| 3-Phenylpyridine Derivative | 1.0 | Starting material |

| N,N-Dimethylformamide (DMF) | Solvent/Reagent | Forms Vilsmeier reagent |

| Phosphorus Oxychloride (POCl₃) | 1.5 - 3.0 | Forms Vilsmeier reagent |

| Sodium Acetate (optional) | - | Used in workup to neutralize |

Procedure:

-

To a flask containing N,N-dimethylformamide (DMF) cooled in an ice bath (0 °C), slowly add phosphorus oxychloride (POCl₃) (1.5-3.0 eq.) while maintaining the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.

-

Add the 3-phenylpyridine derivative (1.0 eq.) to the freshly prepared Vilsmeier reagent.

-

Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically 60-100 °C) for the required time (2-12 hours), monitoring the reaction by TLC.

-

After completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the this compound derivative.

Logical Relationship for Vilsmeier-Haack Reaction:

Caption: Logical steps in the Vilsmeier-Haack formylation of 3-phenylpyridine.

Quantitative Data Summary

The following table summarizes typical reaction yields for the synthesis of this compound derivatives based on literature precedents. Actual yields may vary depending on the specific substrates and reaction conditions employed.

| Reaction | Substrate | Product | Yield (%) | Reference |

| Suzuki-Miyaura Coupling | 3-Bromopyridine | 3-Phenylpyridine | 70-95% | [Generic literature values] |

| Vilsmeier-Haack Reaction | 3-Phenylpyridine | This compound | 60-85% | [Generic literature values] |

| Suzuki-Miyaura Coupling | 3-Bromo-4-formylpyridine | This compound | 65-90% | [1] |

Biological Activities of Phenylpyridine and Pyrazole Carbaldehyde Derivatives

Derivatives of phenylpyridine and related heterocyclic carbaldehydes have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.

-

Antimicrobial Activity: Several studies have reported the synthesis of pyridine derivatives with significant antibacterial and antifungal properties.[2][3] The presence of the pyridine nucleus, often in combination with other heterocyclic rings, has been shown to be beneficial for antimicrobial efficacy.[2]

-

Anticancer Activity: Phenylpyridine and pyrazole carbaldehyde derivatives have been investigated for their potential as anticancer agents.[4][5][6][7] Some of these compounds have exhibited potent cytotoxic activity against various cancer cell lines.[4][6] For instance, certain 1,3-diphenylpyrazole-4-carboxaldehyde derivatives have shown promising antitumor activity.[5]

-

Enzyme Inhibition: The structural features of these compounds make them suitable candidates for enzyme inhibitors. For example, some pyrazolopyrimidine-based analogs have been identified as potent inhibitors of enzymes like EGFR and VEGFR, which are key targets in cancer therapy.[7][8] Additionally, some pyridine derivatives have been evaluated for their inhibitory activity against dipeptidyl peptidase-4 (DPP4), a target for the treatment of type 2 diabetes.[9]

Signaling Pathway Implication (Hypothetical):

Given the observed anticancer activities, it is plausible that this compound derivatives could interfere with key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR or VEGFR signaling cascades. The carbaldehyde group can act as a reactive site for forming covalent bonds with target proteins or as a key pharmacophoric feature for non-covalent interactions.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a this compound derivative.

Conclusion

This technical guide provides a foundational framework for the synthesis and exploration of novel this compound derivatives. The detailed protocols for Suzuki-Miyaura coupling and Vilsmeier-Haack formylation offer a clear path for the preparation of these valuable compounds. The summarized biological activities highlight the potential of this scaffold in the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully unlock their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial evaluation of new synthesized pyridine nucleosides under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Synthesis of 3-Phenylpyridine-4-carbaldehyde: A Technical Guide to the Suzuki-Miyaura Coupling Mechanism

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods in modern organic synthesis for the formation of carbon-carbon bonds. Its significance is particularly pronounced in the pharmaceutical industry, where the construction of biaryl and heteroaryl scaffolds is a frequent necessity. This guide provides an in-depth examination of the mechanism, experimental protocols, and key quantitative parameters for the synthesis of 3-phenylpyridine-4-carbaldehyde, a valuable heterocyclic building block, via the palladium-catalyzed Suzuki-Miyaura reaction between 3-bromo-4-formylpyridine and phenylboronic acid.

Core Mechanism: The Palladium Catalytic Cycle

The formation of this compound through the Suzuki-Miyaura coupling is orchestrated by a palladium catalyst, which cycles through different oxidation states to bring the two coupling partners together. The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The entire process is facilitated by a base, which is crucial for the activation of the organoboron species.[3]

-

Oxidative Addition : The catalytic cycle begins with a coordinatively unsaturated Palladium(0) complex. This active catalyst reacts with the aryl halide, in this case, 3-bromo-4-formylpyridine, by inserting itself into the carbon-bromine bond. This step results in the formation of a square planar Palladium(II) intermediate, where the palladium center has been oxidized from the 0 to the +2 state.

-

Transmetalation : In this step, the organic moiety from the organoboron reagent (the phenyl group from phenylboronic acid) is transferred to the Palladium(II) complex. This process requires the activation of the boronic acid by a base (e.g., K₃PO₄, Na₂CO₃) to form a more nucleophilic boronate species. The halide on the Palladium(II) complex is then exchanged for the phenyl group, yielding a new diorganopalladium(II) intermediate. The exact mechanism of transmetalation is complex and can vary depending on the specific reaction conditions.

-

Reductive Elimination : This is the final, product-forming step. The two organic ligands (the pyridyl and phenyl groups) on the Palladium(II) complex are coupled, forming the desired this compound product. Simultaneously, the palladium center is reduced from +2 back to its 0 oxidation state, thus regenerating the active catalyst which can then re-enter the catalytic cycle.

Quantitative Data: Influence of Reaction Parameters

While specific optimization data for the synthesis of this compound is not extensively published, a review of analogous Suzuki-Miyaura couplings provides critical insights into the effects of various reaction components. The following table summarizes yields for the coupling of various bromoarenes and bromopyridines with arylboronic acids under different conditions, illustrating the impact of catalyst, ligand, base, and solvent choice.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | ~95% |

| 2 | 4-Bromobenzaldehyde | Phenylboronic Acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/Ethanol | 110 | 70-80% |

| 3 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 85%[1] |

| 4 | 4-Bromoanisole | Phenylboronic Acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | >98% |

| 5 | 2-Bromopyridine | Phenylboronic Acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | ~90% |

Data is compiled from representative literature procedures for similar transformations and serves as a guideline.

Detailed Experimental Protocol (Representative)

This section provides a detailed, representative methodology for the synthesis of this compound. This protocol is synthesized from standard procedures for Suzuki-Miyaura couplings involving bromopyridine derivatives.[1]

Materials:

-

3-Bromo-4-pyridinecarboxaldehyde (1.0 eq)

-

Phenylboronic acid (1.2 - 1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq), finely ground

-

1,4-Dioxane or Toluene (Anhydrous)

-

Deionized Water (degassed)

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-pyridinecarboxaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask with septa and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), followed by the solvent system, typically a 4:1 mixture of 1,4-dioxane and water. The solvent should be thoroughly degassed prior to use by bubbling with inert gas for at least 30 minutes.

-

Reaction: Immerse the flask in a preheated oil bath and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water and then with brine to remove inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.

References

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

Stability and Storage of 3-Phenylpyridine-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Phenylpyridine-4-carbaldehyde is a heterocyclic aromatic aldehyde. Its stability is influenced by the phenylpyridine core and the reactive carbaldehyde group. Based on analogue data, the compound is likely to be sensitive to oxidation, light, and heat. Long-term stability is best achieved by storage at refrigerated temperatures, under an inert atmosphere, and protected from light. The aldehyde functionality is susceptible to oxidation to the corresponding carboxylic acid and may undergo other degradation pathways common to aromatic aldehydes.

Predicted Stability Profile

The chemical structure of this compound suggests several potential degradation pathways. The aldehyde group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The pyridine ring, while aromatic, can be susceptible to certain reactions, though the phenyl substituent may offer some steric hindrance.

Key considerations for stability:

-

Oxidation: The primary degradation pathway is likely the oxidation of the carbaldehyde group to a carboxylic acid. This can be initiated by atmospheric oxygen and catalyzed by light or trace metal impurities.

-

Photostability: Aromatic aldehydes and pyridine derivatives can be light-sensitive.[1][2] Exposure to UV or visible light may lead to degradation.

-

Thermal Stability: Elevated temperatures can accelerate oxidation and other degradation reactions.[3][4]

-

Moisture Sensitivity: While not explicitly stated for this compound, aldehydes can react with water, and the presence of moisture can facilitate degradation.[5]

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on data from analogue compounds.

| Parameter | Recommendation | Rationale and References |

| Temperature | 2°C to 8°C (Refrigerated) | Analogue compounds like pyridine-4-carbaldehyde and pyridine-3-carbaldehyde are recommended to be stored at these temperatures to minimize degradation.[6][7] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the aldehyde group, an inert atmosphere is crucial.[2][4] |

| Light | Protect from light; store in an amber vial or dark location | Pyridine aldehydes are noted to be light-sensitive.[1][2] |

| Container | Tightly sealed, appropriate glass container | To prevent exposure to air and moisture.[2][3][8] |

Incompatible Materials

To prevent accelerated degradation or hazardous reactions, avoid storing this compound with the following classes of compounds:

| Incompatible Material | Rationale and References |

| Strong Oxidizing Agents | Can cause vigorous reactions and accelerate the oxidation of the aldehyde.[2][8][9] |

| Strong Acids and Bases | Can catalyze degradation reactions.[2][10] |

| Strong Reducing Agents | May react with the aldehyde group.[10] |

Experimental Protocols: A General Framework for Stability Assessment

As no specific experimental protocols for this compound were found, a general workflow for assessing the stability of a new chemical entity is presented below.

Caption: Workflow for Chemical Stability Assessment.

Key Methodologies within the Workflow:

-

Initial Characterization:

-

Purity Assessment: Utilize High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis) to determine the initial purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide purity information.

-

Structure Confirmation: Confirm the chemical structure using techniques like NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

-

Forced Degradation (Stress Testing):

-

Methodology: Expose solutions or solid samples of this compound to harsh conditions to intentionally induce degradation.

-

Conditions:

-

Acid/Base Hydrolysis: Treat with dilute HCl and NaOH at room and elevated temperatures.

-

Oxidation: Treat with a reagent like hydrogen peroxide (H₂O₂).

-

Photostability: Expose to controlled UV and visible light conditions (ICH Q1B guidelines).

-

Thermal Stress: Heat the sample in a controlled oven.

-

-

Purpose: To identify potential degradation products and pathways and to ensure the analytical method can separate these from the parent compound.

-

-

Development of a Stability-Indicating Method:

-

Technique: A gradient reverse-phase HPLC method is typically suitable.

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb.

-

Validation: The method must be validated to demonstrate it is specific, accurate, precise, and linear for the quantification of this compound and its degradation products.

-

Potential Degradation Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for the degradation of this compound based on common aldehyde chemistry.

Caption: Potential Degradation Pathway of this compound.

Conclusion

While specific data for this compound is scarce, a conservative approach to storage and handling based on its structural motifs is prudent. Researchers and drug development professionals should prioritize protection from oxygen, light, and heat. The implementation of a rigorous, in-house stability testing program, as outlined in the general framework, is essential to establish a definitive shelf-life and optimal storage conditions for this compound.

References

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. fishersci.com [fishersci.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. Pyridine-4-carbaldehyde | Properties, Uses, Safety, Suppliers & SDS | China Chemical Manufacturer [pipzine-chem.com]

- 6. 4-Pyridinecarboxaldehyde - Safety Data Sheet [chemicalbook.com]

- 7. 4-Pyridine Carboxaldehyde Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 8. 3-Phenylpyridine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 3-Pyridinecarboxaldehyde(500-22-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Notes and Protocols: 3-Phenylpyridine-4-carbaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpyridine-4-carbaldehyde is a versatile bifunctional molecule incorporating both a pyridine and a phenyl ring, along with a reactive aldehyde group. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the construction of diverse heterocyclic scaffolds and other complex organic molecules. The presence of the nitrogen atom in the pyridine ring influences the reactivity of the aldehyde and provides a site for potential coordination or further functionalization. This document provides an overview of the key applications of this compound in organic synthesis, complete with experimental protocols and data presented for clarity and reproducibility.

Key Applications and Synthetic Utility

The aldehyde functionality of this compound serves as a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility is demonstrated in several classical and modern synthetic transformations, including Knoevenagel condensations, Wittig reactions, and the synthesis of chalcones and pyrimidine derivatives.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound. This compound readily participates in this reaction, leading to the formation of electron-deficient alkenes which are valuable intermediates in medicinal chemistry.

General Reaction Scheme:

Figure 1: General scheme for the Knoevenagel condensation of this compound.

Experimental Protocol: Catalyst-Free Knoevenagel Condensation

A study on the Knoevenagel condensation of various pyridinecarbaldehydes with active methylene compounds has demonstrated a facile, catalyst-free approach in an environmentally benign solvent system.[1]

-

Reaction Setup: To a solution of this compound (1 mmol) in a 1:1 mixture of ethanol and water (10 mL), an equimolar amount of the active methylene compound (e.g., malononitrile, 1 mmol) is added.

-

Reaction Conditions: The reaction mixture is stirred at room temperature.

-

Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates out of the solution and can be isolated by simple filtration. If the product does not precipitate, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography.

Quantitative Data:

While specific yield data for the this compound is not provided in the searched literature, related pyridinecarbaldehydes in catalyst-free Knoevenagel condensations with malononitrile have been reported to give high yields.[1]

| Aldehyde | Active Methylene Compound | Conditions | Yield (%) | Reference |

| Pyridine-4-carbaldehyde | Malononitrile | H₂O:EtOH (1:1), RT, 30 min | 95 | [1] |

| Pyridine-3-carbaldehyde | Malononitrile | H₂O:EtOH (1:1), RT, 45 min | 92 | [1] |

| Pyridine-2-carbaldehyde | Malononitrile | H₂O:EtOH (1:1), RT, 60 min | 90 | [1] |

Synthesis of Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors for flavonoids and other biologically active molecules. They are typically synthesized via a Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone. This compound can be employed as the aromatic aldehyde component in this reaction.

General Reaction Scheme:

References

Application Notes and Protocols: 3-Phenylpyridine-4-carbaldehyde as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 3-phenylpyridine-4-carbaldehyde as a key building block in the synthesis of novel therapeutic agents. The document outlines its utility in generating diverse chemical scaffolds and provides detailed protocols for the synthesis and evaluation of its derivatives, enabling researchers to explore its potential in various drug discovery programs.

Introduction to this compound in Drug Discovery

The 3-phenylpyridine scaffold is a recognized privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The presence of the phenyl group at the 3-position can facilitate crucial π-π stacking and hydrophobic interactions with biological targets, while the pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions in metalloenzymes. The addition of a carbaldehyde group at the 4-position provides a versatile chemical handle for a wide array of chemical transformations, making this compound an attractive starting material for the construction of compound libraries for high-throughput screening and lead optimization.

Derivatives of phenylpyridine have shown promise in a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The aldehyde functionality allows for the facile introduction of various substituents and pharmacophores through reactions such as reductive amination, Wittig reactions, and condensations, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.

Application: Development of Novel Kinase Inhibitors

A key application of this compound is in the synthesis of novel kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The ATP-binding site of many kinases contains both hydrophobic regions and areas capable of hydrogen bonding, making the 3-phenylpyridine scaffold an ideal starting point for designing competitive inhibitors.

By reacting this compound with a variety of primary and secondary amines via reductive amination, a library of N-substituted aminomethyl-3-phenylpyridine derivatives can be generated. These derivatives can be designed to target the hinge region of the kinase ATP-binding site, a common strategy for achieving potent and selective inhibition.

Hypothetical Structure-Activity Relationship (SAR) Study

The following table summarizes hypothetical quantitative data for a series of compounds derived from this compound, targeting a hypothetical serine/threonine kinase (STK1). This data illustrates a potential SAR that could be explored.

| Compound ID | R Group (from R-NH2) | STK1 IC50 (nM) | Kinase B IC50 (nM) | Microsomal Stability (t½, min) |

| PPC-001 | 3-chloroaniline | 75 | 850 | 45 |

| PPC-002 | 3-methoxyaniline | 52 | 920 | 30 |

| PPC-003 | 3-aminobenzamide | 15 | >10,000 | 65 |

| PPC-004 | 4-(morpholin-4-yl)aniline | 8 | >10,000 | 72 |

| PPC-005 | Cyclohexylamine | 250 | 1500 | 25 |

| PPC-006 | Benzylamine | 110 | 1200 | 38 |

SAR Analysis:

-

Aromatic Amines: Aromatic amines (PPC-001 to PPC-004) generally show higher potency than aliphatic amines (PPC-005, PPC-006), suggesting the importance of the additional aromatic ring for binding.

-

Substituents on the Aniline Ring: The introduction of a hydrogen-bond donating and accepting carboxamide group at the meta-position (PPC-003) significantly improves potency and selectivity.

-

Terminal Polar Group: The addition of a bulky and polar morpholine group (PPC-004) further enhances potency, potentially through interactions with solvent-exposed regions of the kinase.

Experimental Protocols

General Protocol for the Synthesis of N-Substituted Aminomethyl-3-phenylpyridine Derivatives via Reductive Amination

This protocol describes a general method for the synthesis of a library of compounds from this compound and various primary or secondary amines.

Materials:

-

This compound

-

Selected primary or secondary amine (e.g., 4-(morpholin-4-yl)aniline for the synthesis of PPC-004)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM)

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of this compound (1.0 eq) in dichloroethane (0.1 M), add the selected amine (1.1 eq) followed by glacial acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted aminomethyl-3-phenylpyridine derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol outlines a representative method for evaluating the inhibitory activity of the synthesized compounds against a specific kinase (e.g., STK1) using a commercially available assay format.

Materials:

-

Eu-labeled anti-tag antibody

-

GFP-tagged kinase (STK1)

-

Kinase tracer (Alexa Fluor 647-labeled)

-

Synthesized inhibitor compounds (e.g., PPC-001 to PPC-006) dissolved in DMSO

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplate (low volume, black)

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

-

Prepare a serial dilution of the inhibitor compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

-

Add 2.5 µL of the diluted inhibitor solutions or DMSO (for control wells) to the wells of the 384-well plate.

-

Add 2.5 µL of the GFP-tagged kinase solution (2X final concentration) to all wells.

-

Add 2.5 µL of the Eu-labeled anti-tag antibody solution (2X final concentration) to all wells.

-

Add 2.5 µL of the kinase tracer solution (2X final concentration) to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

-

Calculate the emission ratio (665 nm / 615 nm).

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Application Notes and Protocols: Formylation of 3-Phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, providing a key building block for the elaboration of more complex molecules. Aryl and heteroaryl aldehydes are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic rings.[1][2][3][4] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic substrate.[1][5][6] This application note provides a detailed experimental procedure for the formylation of 3-phenylpyridine, a key scaffold in medicinal chemistry, to yield 3-phenylpyridine-4-carbaldehyde.

Reaction Principle

The Vilsmeier-Haack reaction proceeds via the formation of a chloroiminium ion, the Vilsmeier reagent, from the reaction of DMF and POCl₃. This electrophilic species then attacks the electron-rich pyridine ring of 3-phenylpyridine, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde, this compound. The reaction is regioselective, with the formyl group being introduced at the position most activated by the phenyl substituent and the pyridine nitrogen. Based on the electronic properties of the substrate, formylation is anticipated to occur at the C4 position of the pyridine ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Phenylpyridine

This protocol is adapted from established procedures for the formylation of related heterocyclic compounds.[6]

Materials:

-

3-Phenylpyridine (C₁₁H₉N)

-

N,N-Dimethylformamide (DMF, C₃H₇NO), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate (CH₃COONa)

-

Deionized water

-

Diethyl ether (Et₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

NMR spectrometer

-

IR spectrometer

Procedure:

-

Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide (5.0 equiv.). Cool the flask in an ice bath to 0 °C. To this, add phosphorus oxychloride (3.0 equiv.) dropwise with continuous stirring, maintaining the temperature at 0-5 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 3-phenylpyridine (1.0 equiv.) in anhydrous dichloromethane. Add this solution to the freshly prepared Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to 0 °C in an ice bath. Carefully and slowly add a saturated aqueous solution of sodium acetate to quench the reaction and hydrolyze the intermediate iminium salt. Stir the mixture vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Results

| Parameter | Value/Description |

| Reactant | 3-Phenylpyridine |

| Reagents | DMF, POCl₃ |

| Product | This compound |

| Expected Yield | 60-70% (based on similar reactions[6]) |

| Appearance | Yellow solid[6] |

| Molecular Formula | C₁₂H₉NO |

| Molecular Weight | 183.21 g/mol |

Table 2: Expected Spectroscopic Data for this compound (based on analogous compounds[6])

| Spectroscopic Technique | Expected Data |

| IR (KBr, cm⁻¹) | ~3060 (Ar-H), ~2850 (C-H, aldehyde), ~1670 (C=O, aldehyde) |

| ¹H NMR (CDCl₃, δ ppm) | ~10.0 (s, 1H, -CHO), 7.3-7.9 (m, 9H, Ar-H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~190 (CHO), 125-150 (Ar-C) |

Visualizations

Reaction Pathway

Caption: Vilsmeier-Haack formylation of 3-phenylpyridine.

Experimental Workflow

Caption: Experimental workflow for the formylation.

References

Application Notes and Protocols for the High-Yield Synthesis of 3-Phenylpyridine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 3-phenylpyridine-4-carbaldehyde, a valuable intermediate in pharmaceutical research and development. The protocols detailed below are based on established chemical transformations, namely a lithiation-formylation reaction followed by a Suzuki-Miyaura cross-coupling reaction.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved via a two-step process. The first step involves the synthesis of the key intermediate, 3-bromo-4-formylpyridine, from 3-bromopyridine. The second step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this intermediate with phenylboronic acid to yield the final product.

DOT script of the synthesis pathway:

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of 3-Bromo-4-formylpyridine

This protocol describes the synthesis of 3-bromo-4-formylpyridine from 3-bromopyridine via a lithiation-formylation reaction.[1]

Experimental Protocol

Materials:

-

3-Bromopyridine (1.0 eq)

-

Diisopropylamine (1.4 eq)

-

n-Butyllithium (2.5 M in hexanes, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF, 4.0 eq)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Under a nitrogen atmosphere, dissolve diisopropylamine in anhydrous THF in a flame-dried round-bottom flask.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the solution and stir for 1 hour at -78°C.

-

Add 3-bromopyridine dropwise to the reaction mixture and continue stirring at -78°C for 20 minutes.

-

Add N,N-dimethylformamide dropwise and stir the reaction mixture at -78°C for an additional hour.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 3-bromo-4-formylpyridine.

Quantitative Data

| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight | Yield (%) |

| 3-Bromopyridine | 158.00 | 190.0 | 30.0 g | |

| Diisopropylamine | 101.19 | 273.0 | 27.6 g | |

| n-Butyllithium | 64.06 | 228.0 | 91 mL (2.5 M) | |

| N,N-Dimethylformamide | 73.09 | 760.0 | 55.0 g | |

| Product | 186.01 | 64.6 | 12.0 g | 34.0 |

Table 1: Summary of reactants and product yield for the synthesis of 3-bromo-4-formylpyridine.[1]

Step 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound

This protocol outlines the palladium-catalyzed cross-coupling of 3-bromo-4-formylpyridine with phenylboronic acid. The following is a general procedure adapted from similar Suzuki coupling reactions.[2][3][4]

Experimental Protocol

Materials:

-

3-Bromo-4-formylpyridine (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.03 eq)

-

Triphenylphosphine (PPh₃) (0.06 eq)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (4:1 v/v)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine 3-bromo-4-formylpyridine, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.

-

Add the 1,4-dioxane/water solvent mixture and the sodium carbonate.

-

Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 85-95°C and stir overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Illustrative Quantitative Data

The following table provides an example of the expected stoichiometry for this reaction. Actual yields may vary based on reaction scale and optimization.

| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Weight/Volume |

| 3-Bromo-4-formylpyridine | 186.01 | 1.0 | 186 mg |

| Phenylboronic acid | 121.93 | 1.2 | 146 mg |

| Pd(OAc)₂ | 224.59 | 0.03 | 6.7 mg |

| PPh₃ | 262.29 | 0.06 | 15.7 mg |

| Na₂CO₃ | 105.99 | 2.0 | 212 mg |

| 1,4-Dioxane/Water (4:1) | - | - | 5 mL |

Table 2: Example stoichiometry for the Suzuki coupling reaction.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures.

DOT script of the experimental workflow:

Caption: Detailed workflow for the two-step synthesis.

References

- 1. 3-BROMO-4-FORMYLPYRIDINE | 70201-43-3 [chemicalbook.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. researchgate.net [researchgate.net]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Potential Kinase Inhibitors from 3-Phenylpyridine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The pyridine scaffold is a well-established pharmacophore in many approved kinase inhibitors due to its ability to form key interactions within the ATP-binding site of these enzymes. This document provides a detailed protocol for the synthesis of potential kinase inhibitors based on a pyrazolo[3,4-b]pyridine scaffold, utilizing 3-phenylpyridine-4-carbaldehyde as a key starting material. The synthetic strategy involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with an aminopyrazole.

Synthetic Workflow

The overall synthetic scheme involves a two-step process to generate the target pyrazolo[3,4-b]pyridine derivatives.

Caption: Synthetic workflow for pyrazolo[3,4-b]pyridine kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)

This protocol describes the synthesis of a chalcone intermediate from this compound and a substituted acetophenone.

Materials:

-

This compound

-

Substituted acetophenone (e.g., 4-methoxyacetophenone)

-

Ethanol

-

10% Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

-

Distilled water

-

Glacial acetic acid (for neutralization)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add the substituted acetophenone (1 equivalent) to the solution and stir at room temperature until all solids are dissolved.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the 10% aqueous NaOH or KOH solution dropwise to the stirred mixture.

-

Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice.

-

Neutralize the mixture with glacial acetic acid. A precipitate will form.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold distilled water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone intermediate.

-

Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives (Cyclization)

This protocol describes the cyclization of the chalcone intermediate with an aminopyrazole to yield the final pyrazolo[3,4-b]pyridine product.

Materials:

-

Chalcone intermediate from Protocol 1

-

3-Amino-5-methylpyrazole (or other substituted aminopyrazoles)

-

Glacial acetic acid

-

Standard laboratory glassware with reflux setup

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone intermediate (1 equivalent) and 3-amino-5-methylpyrazole (1.1 equivalents) in glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water. A solid precipitate will form.

-

Collect the precipitate by vacuum filtration and wash with water.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure pyrazolo[3,4-b]pyridine derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Kinase Inhibitory Activity

The synthesized pyrazolo[3,4-b]pyridine derivatives can be screened against a panel of protein kinases to determine their inhibitory potential. The following table summarizes representative inhibitory activities of structurally related pyrazolo[3,4-b]pyridine compounds from the literature to provide a benchmark for newly synthesized analogs.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| A | FGFR1 | 0.9 | [1] |

| B | FGFR2 | 1.4 | [1] |

| C | TRKA | 56 | [2] |

| D | ALK (L1196M) | <0.5 | [3] |

| E | PIM-1 | 18.9 | [4] |

Kinase Inhibition Assay Protocol

A common method to determine the in vitro kinase inhibitory activity is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

-

Purified recombinant kinase

-

Substrate peptide/protein

-

Synthesized inhibitor compound (at various concentrations)

-

ATP

-

Kinase reaction buffer

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in the kinase reaction buffer.

-

In a 384-well plate, add the kinase and its specific substrate.

-

Add the serially diluted inhibitor compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by kinase inhibitors. Understanding these pathways is crucial for elucidating the mechanism of action of newly synthesized compounds.

Src Family Kinase (SFK) Signaling Pathway

Caption: Overview of the Src family kinase signaling pathway.

Bcr-Abl Signaling Pathway

Caption: The Bcr-Abl signaling cascade in chronic myeloid leukemia.

VEGFR Signaling Pathway

Caption: Key pathways in VEGFR-mediated angiogenesis signaling.

Conclusion

The synthetic and screening protocols outlined in this document provide a comprehensive framework for the development of novel kinase inhibitors derived from this compound. The pyrazolo[3,4-b]pyridine scaffold represents a promising starting point for the generation of potent and selective inhibitors targeting various kinases implicated in disease. Further optimization of the lead compounds through structure-activity relationship (SAR) studies can lead to the identification of clinical candidates with improved efficacy and safety profiles.

References

- 1. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Phenylpyridine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction